molecular formula C15H22N2O4 B599819 Boc-D-Serine Benzylamide CAS No. 141108-78-3

Boc-D-Serine Benzylamide

Cat. No.: B599819
CAS No.: 141108-78-3
M. Wt: 294.35 g/mol
InChI Key: CTFYHNRRPGOYJS-LBPRGKRZSA-N
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Description

Boc-D-Serine Benzylamide is an organic compound with the molecular formula C15H22N2O4. It is a derivative of D-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group is substituted with a benzylamide group. This compound is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Serine Benzylamide can be synthesized through a multi-step process. One common method involves the reaction of Boc-D-serine with benzylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Serine Benzylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can regenerate the hydroxyl group .

Scientific Research Applications

Boc-D-Serine Benzylamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Boc-D-Serine Benzylamide involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The Boc group protects the amino group during reactions, preventing unwanted side reactions and allowing for selective modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the protective Boc group with the benzylamide functionality. This combination allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical development .

Properties

CAS No.

141108-78-3

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m0/s1

InChI Key

CTFYHNRRPGOYJS-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1

Synonyms

Boc-D-Serine Benzylamide

Origin of Product

United States

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